2-Hydroxy-3-morpholinecarboxylic acid
Description
2-Hydroxy-3-morpholinecarboxylic acid is an organic compound with the molecular formula C₅H₉NO₄. It is a derivative of morpholine, featuring both a hydroxyl group and a carboxylic acid group.
Properties
CAS No. |
1246668-94-9 |
|---|---|
Molecular Formula |
C5H9NO4 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
2-hydroxymorpholine-3-carboxylic acid |
InChI |
InChI=1S/C5H9NO4/c7-4(8)3-5(9)10-2-1-6-3/h3,5-6,9H,1-2H2,(H,7,8) |
InChI Key |
GTGBGTSVNKUDSN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C(N1)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-morpholinecarboxylic acid typically involves the reaction of morpholine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Morpholine with Glyoxylic Acid: Morpholine is reacted with glyoxylic acid in an aqueous medium.
Formation of Intermediate: The reaction leads to the formation of an intermediate compound.
Hydrolysis: The intermediate is then hydrolyzed to yield 2-Hydroxy-3-morpholinecarboxylic acid.
Industrial Production Methods: Industrial production of 2-Hydroxy-3-morpholinecarboxylic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves:
Large-Scale Reaction: Conducting the reaction in large reactors with precise control over temperature and pH.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-morpholinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions where the hydroxyl or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of 2-Hydroxy-3-morpholinecarboxylic acid .
Scientific Research Applications
2-Hydroxy-3-morpholinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-morpholinecarboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Hydroxyisocaproic Acid: A metabolite of leucine with similar hydroxyl and carboxylic acid groups.
3-Hydroxyquinoline-4-carboxylic Acid: A compound with antioxidant properties and similar functional groups.
Uniqueness: 2-Hydroxy-3-morpholinecarboxylic acid is unique due to its morpholine ring structure, which imparts distinct chemical and biological properties.
Biological Activity
2-Hydroxy-3-morpholinecarboxylic acid, also known as a morpholine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
2-Hydroxy-3-morpholinecarboxylic acid is characterized by the presence of a morpholine ring, which contributes to its biological activity. The compound's structure can be represented as follows:
This compound features a hydroxyl group and a carboxylic acid group, which are crucial for its interaction with biological targets.
Biological Activities
Research indicates that 2-hydroxy-3-morpholinecarboxylic acid exhibits several significant biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. It has been noted for its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
- Antioxidant Properties : The compound has demonstrated antioxidant activity, which is vital in combating oxidative stress in biological systems. This property may contribute to its potential therapeutic applications in diseases related to oxidative damage .
- Neuroprotective Effects : Recent findings suggest that 2-hydroxy-3-morpholinecarboxylic acid may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. Its ability to modulate neurotransmitter levels is under investigation .
The mechanisms by which 2-hydroxy-3-morpholinecarboxylic acid exerts its biological effects involve several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes and signaling cascades.
- Interaction with Receptors : It is hypothesized that 2-hydroxy-3-morpholinecarboxylic acid interacts with various receptors in the body, modulating their activity and influencing physiological responses.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of 2-hydroxy-3-morpholinecarboxylic acid, researchers tested its effects on Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential use as an antibacterial agent.
Case Study 2: Neuroprotection in Animal Models
A recent animal study evaluated the neuroprotective effects of 2-hydroxy-3-morpholinecarboxylic acid in models of Alzheimer's disease. The compound was administered at varying doses, resulting in improved cognitive function and reduced markers of oxidative stress compared to control groups .
Data Summary
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